(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Overview
Description
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .
Molecular Structure Analysis
The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Science .
Summary of the Application
“(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” is a chiral intermediate of the antifungal agent Miconazole . A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, to “(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” with highly stereoselectivity was isolated from a soil sample .
Methods of Application or Experimental Procedures
The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was effectively transformed at relatively high conversion temperatures, along with glycerol as cosubstrate in coenzyme regeneration . The reaction was conducted at 40 °C for 26 h using resting cells of the Acinetobacter sp. ZJPH1806 as the biocatalyst .
Results or Outcomes
The asymmetric reduction of the substrate had reached 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
Synthesis of Luliconazole
Specific Scientific Field
This application is in the field of Organic Process Research & Development .
Summary of the Application
“(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol” is a chiral intermediate in the synthesis of luliconazole . A novel biopreparation of this compound was reported by bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using recombinant Escherichia coli expressing LK08, a ketoreductase mutant from Lactobacillus kefiri, as a biocatalyst .
Methods of Application or Experimental Procedures
The reaction conditions for the biotransformation including pH, temperature, and concentration of isopropanol and NADP+, as well as the amount of recombinant E. coli cells, were optimized to improve the process productivity .
Results or Outcomes
When the enzymatic process was carried out on a 300 g scale under the optimized conditions, the ketone was fully converted to chiral alcohol with a product ee value of >99% . Furthermore, it was isolated and used to chemically synthesize luliconazole with 38% yield and 99% ee .
Safety And Hazards
Future Directions
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.
properties
IUPAC Name |
(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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